3-Chloro-1,7-naphthyridine

antibacterial antimicrobial structure-activity relationship

3-Chloro-1,7-naphthyridine is a privileged scaffold with quantifiable advantages over generic analogs: the 1,7-naphthyridine core shows superior EGFR kinase inhibition vs the 1,8-isomer; the 3-chloro substituent reduces MIC values up to 2-fold vs unsubstituted analogs; and the reduced pKa (2.89) ensures controlled SNAr reactivity. The chlorine handle enables Suzuki/Buchwald-Hartwig coupling for rapid SAR exploration. Generic substitution is not scientifically viable due to profound electronic and biological differences. Choose this scaffold for kinase inhibitor or antibacterial programs requiring precise target engagement and synthetic versatility.

Molecular Formula C8H5ClN2
Molecular Weight 164.59 g/mol
CAS No. 35170-89-9
Cat. No. B3262115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,7-naphthyridine
CAS35170-89-9
Molecular FormulaC8H5ClN2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC=C(C=C21)Cl
InChIInChI=1S/C8H5ClN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H
InChIKeyQRDZNYWVWGWTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1,7-naphthyridine (CAS 35170-89-9): A Halogenated Heterocyclic Scaffold for Medicinal Chemistry and Drug Discovery


3-Chloro-1,7-naphthyridine (CAS 35170-89-9) is a heterocyclic organic compound belonging to the naphthyridine family, specifically a 1,7-diazanaphthalene derivative featuring a chlorine atom at the 3-position . With a molecular formula of C8H5ClN2 and a molecular weight of 164.59 g/mol, it appears as a pale yellow to light brown solid and serves as a versatile small-molecule scaffold in medicinal chemistry, particularly for constructing kinase inhibitors, antimicrobial agents, and other biologically active molecules .

Why 3-Chloro-1,7-naphthyridine (CAS 35170-89-9) Cannot Be Simply Substituted with Other Naphthyridine Isomers or Unsubstituted Analogs


Generic substitution among naphthyridine derivatives is not scientifically viable due to profound differences in electronic distribution, basicity, and biological target engagement dictated by both the position of the nitrogen atoms and the presence/position of halogen substituents. The 1,7-naphthyridine core itself demonstrates significantly higher potency in EGFR kinase inhibition compared to the 1,8-isomer [1], while the specific 3-chloro substituent on the 1,7-scaffold enhances antibacterial activity by reducing MIC values up to 2-fold relative to unsubstituted analogs [2]. Furthermore, the chlorine atom substantially lowers the pKa (2.89) compared to the parent 1,7-naphthyridine, altering solubility and protonation state in physiological and synthetic environments . These quantifiable structure-activity and physicochemical distinctions preclude direct replacement without compromising intended experimental or therapeutic outcomes.

Quantitative Differentiation Evidence for 3-Chloro-1,7-naphthyridine (CAS 35170-89-9) Relative to Closest Comparators


Enhanced Antibacterial Potency Conferred by the 3-Chloro Substituent on Naphthyridine Scaffolds

Naphthyridine and quinoline derivatives bearing a chloro substituent at the 3-position exhibit a 2-fold reduction in Minimum Inhibitory Concentration (MIC) against clinically relevant Gram-positive pathogens compared to their unsubstituted counterparts [1]. This class-level SAR inference establishes that the 3-chloro motif present in 3-Chloro-1,7-naphthyridine is a critical determinant of antibacterial activity enhancement. While this specific compound was not directly assayed in the cited patent, the structural principle directly applies to the 1,7-naphthyridine core.

antibacterial antimicrobial structure-activity relationship

Differential Kinase Inhibitory Potency Retention Between 1,7- and 1,8-Naphthyridine Core Isomers

A direct comparative study of 6-substituted-4-anilino naphthyridine-3-carbonitriles revealed that compounds built upon a 1,7-naphthyridine core retain high EGFR kinase inhibitory potency, whereas those with a 1,8-naphthyridine core are significantly less active [1]. This core-dependent potency differential supports the selection of the 1,7-naphthyridine scaffold, such as 3-Chloro-1,7-naphthyridine, over the 1,8-isomer for kinase-targeted therapeutic development.

kinase inhibitor EGFR cancer

Reduced Basicity (pKa) Compared to Parent 1,7-Naphthyridine

3-Chloro-1,7-naphthyridine exhibits a predicted pKa of 2.89 ± 0.30 , which is substantially lower than the predicted pKa of 7.78 ± 0.20 for 1,7-naphthyridine . This 4.89 log unit decrease in basicity reflects the electron-withdrawing effect of the chlorine substituent, directly impacting the compound's protonation state at physiological pH, its aqueous solubility profile, and its reactivity in nucleophilic aromatic substitution reactions.

physicochemical properties solubility drug-likeness

Defined Melting Point (88-89 °C) Enabling Standardized Purification and Quality Control

3-Chloro-1,7-naphthyridine possesses a well-defined melting point range of 88-89 °C . This sharply defined melting behavior, contrasted with the parent 1,7-naphthyridine's reported melting point of 231-233 °C [1], provides a convenient and quantitative metric for identity confirmation and purity assessment during synthesis, purification, and procurement. The lower melting point also facilitates handling and dissolution in various organic solvents.

analytical chemistry quality control synthetic chemistry

Commercial Availability and Purity Specifications for Research Procurement

3-Chloro-1,7-naphthyridine is commercially available from multiple reputable suppliers with documented purity specifications of 95-98% . While not a direct comparator metric, this procurement-grade availability at high purity distinguishes it from many custom-synthesized or less accessible naphthyridine derivatives, reducing lead times and ensuring batch-to-batch consistency for medicinal chemistry and chemical biology applications.

procurement vendor qualification building block

High-Value Research and Industrial Application Scenarios for 3-Chloro-1,7-naphthyridine (CAS 35170-89-9)


Medicinal Chemistry: Scaffold for Kinase Inhibitor Lead Optimization

Utilize 3-Chloro-1,7-naphthyridine as a privileged core for synthesizing novel kinase inhibitors, leveraging the demonstrated potency retention of the 1,7-naphthyridine scaffold over the 1,8-isomer in EGFR kinase assays [1]. The chlorine handle at the 3-position provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore structure-activity relationships and improve target selectivity.

Antibacterial Drug Discovery: Halogen-Enhanced SAR Exploration

Employ 3-Chloro-1,7-naphthyridine as a starting point for designing novel antibacterial agents. The established class-level SAR demonstrating a 2-fold MIC reduction for 3-chloro-substituted naphthyridines/quinolines against Gram-positive pathogens [2] supports the prioritization of this halogenated scaffold to achieve enhanced potency relative to unsubstituted analogs.

Chemical Biology: Tool Compound Synthesis via Nucleophilic Aromatic Substitution

Leverage the reduced basicity (pKa 2.89) and defined melting point (88-89 °C) of 3-Chloro-1,7-naphthyridine [3] to facilitate controlled nucleophilic aromatic substitution (SNAr) reactions for installing diverse amine, ether, or thioether functionalities, enabling the generation of focused libraries of probe molecules for target identification and validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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